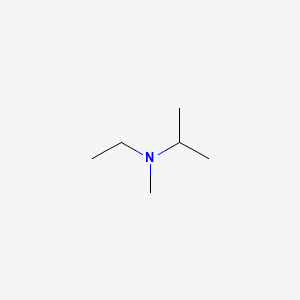
N-ethyl-N-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-methyl-N-isopropylamine: is a tertiary amine with the molecular formula C₆H₁₅N. It is characterized by the presence of three alkyl groups attached to the nitrogen atom: an ethyl group, a methyl group, and an isopropyl group. This compound is used in various chemical reactions and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Secondary Amines: One common method to synthesize N-ethyl-N-methyl-N-isopropylamine involves the alkylation of secondary amines. For instance, N-methyl-N-isopropylamine can be alkylated with ethyl halides under basic conditions to yield the desired compound.
Reductive Amination: Another method involves the reductive amination of ketones or aldehydes with primary or secondary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-ethyl-N-methyl-N-isopropylamine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: It can participate in nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile.
Acylation: The compound can be acylated to form amides when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Substitution: Alkyl halides or sulfonates under basic conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: N-oxides.
Substitution: Alkylated amines.
Acylation: Amides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N-ethyl-N-methyl-N-isopropylamine is used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Biochemical Research: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry:
Polymer Production: It is utilized in the production of polymers and resins, where it acts as a curing agent or catalyst.
Surfactants: The compound is used in the formulation of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
Molecular Targets and Pathways: N-ethyl-N-methyl-N-isopropylamine exerts its effects primarily through interactions with nucleophilic sites in chemical reactions. The nitrogen atom, with its lone pair of electrons, can form bonds with electrophiles, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing their activity and function.
Comparación Con Compuestos Similares
N,N-Dimethylisopropylamine: Similar structure but with two methyl groups instead of an ethyl and a methyl group.
N-Ethyl-N-methylcyclohexylamine: Contains a cyclohexyl group instead of an isopropyl group.
N-Isopropylcyclohexylamine: Contains a cyclohexyl group instead of an ethyl and a methyl group.
Uniqueness: N-ethyl-N-methyl-N-isopropylamine is unique due to the combination of its three distinct alkyl groups, which confer specific steric and electronic properties. This makes it particularly useful in selective catalytic processes and as an intermediate in complex organic syntheses.
Propiedades
Número CAS |
39198-07-7 |
|---|---|
Fórmula molecular |
C6H15N |
Peso molecular |
101.19 g/mol |
Nombre IUPAC |
N-ethyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C6H15N/c1-5-7(4)6(2)3/h6H,5H2,1-4H3 |
Clave InChI |
UTLDDSNRFHWERZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


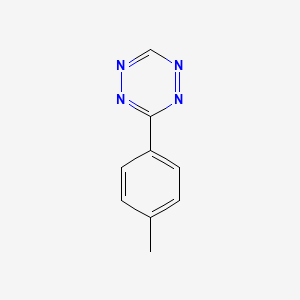
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
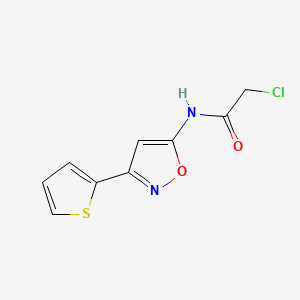


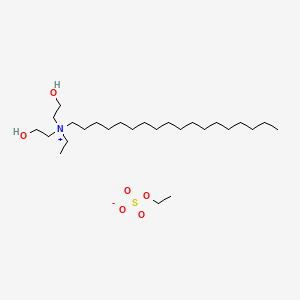
![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
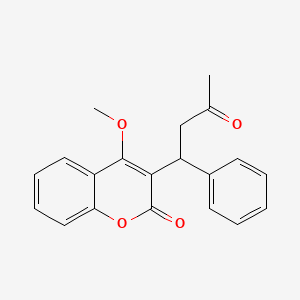
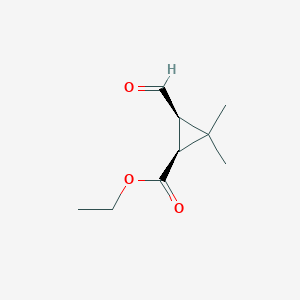


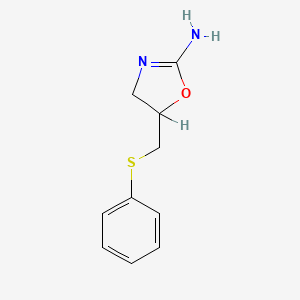

![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
